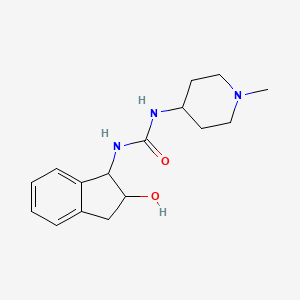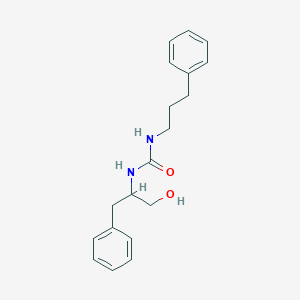![molecular formula C17H22N4O2 B6639511 3-(hydroxymethyl)-N-[(1-phenylpyrazol-4-yl)methyl]piperidine-1-carboxamide](/img/structure/B6639511.png)
3-(hydroxymethyl)-N-[(1-phenylpyrazol-4-yl)methyl]piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(hydroxymethyl)-N-[(1-phenylpyrazol-4-yl)methyl]piperidine-1-carboxamide, also known as HPPPC, is a chemical compound that has gained significant interest in recent years due to its potential applications in scientific research. This compound is a piperidine derivative that has been shown to exhibit various biochemical and physiological effects, making it an attractive candidate for further investigation.
Mécanisme D'action
The mechanism of action of 3-(hydroxymethyl)-N-[(1-phenylpyrazol-4-yl)methyl]piperidine-1-carboxamide is primarily related to its interaction with the sigma-1 receptor. This receptor is known to modulate the activity of various ion channels and neurotransmitter receptors, and its activation has been shown to have a range of physiological effects. This compound acts as a selective antagonist of the sigma-1 receptor, blocking its activity and thereby modulating downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of ion channel activity, and alteration of intracellular signaling pathways. These effects are primarily related to the compound's interaction with the sigma-1 receptor, and may have implications for the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 3-(hydroxymethyl)-N-[(1-phenylpyrazol-4-yl)methyl]piperidine-1-carboxamide for lab experiments is its selectivity for the sigma-1 receptor. This allows researchers to specifically target this receptor and investigate its downstream effects. However, one limitation of this compound is its relatively low potency, which may require higher concentrations of the compound to achieve significant effects.
Orientations Futures
There are numerous potential future directions for research on 3-(hydroxymethyl)-N-[(1-phenylpyrazol-4-yl)methyl]piperidine-1-carboxamide, including:
- Investigation of the compound's effects on other physiological systems, such as the immune system or cardiovascular system.
- Development of more potent analogs of this compound for use in therapeutic applications.
- Investigation of the compound's effects on neurological disorders, such as Alzheimer's disease or Parkinson's disease.
- Study of the compound's potential as a tool for investigating the role of the sigma-1 receptor in various physiological processes.
Méthodes De Synthèse
The synthesis of 3-(hydroxymethyl)-N-[(1-phenylpyrazol-4-yl)methyl]piperidine-1-carboxamide involves the reaction of piperidine-1-carboxylic acid with 1-phenyl-4-chloropyrazole in the presence of triethylamine and 1,3-dimethyl-2-imidazolidinone. This reaction results in the formation of the intermediate compound, which is then treated with formaldehyde and sodium borohydride to yield this compound.
Applications De Recherche Scientifique
3-(hydroxymethyl)-N-[(1-phenylpyrazol-4-yl)methyl]piperidine-1-carboxamide has been found to exhibit a range of potential applications in scientific research. One of the primary areas of interest is in the field of neuroscience, where it has been shown to act as a selective antagonist of the sigma-1 receptor. This receptor is involved in various physiological processes, including pain perception, memory, and mood regulation. By blocking the sigma-1 receptor, this compound may have potential therapeutic applications in the treatment of neurological disorders such as depression, anxiety, and chronic pain.
Propriétés
IUPAC Name |
3-(hydroxymethyl)-N-[(1-phenylpyrazol-4-yl)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c22-13-14-5-4-8-20(11-14)17(23)18-9-15-10-19-21(12-15)16-6-2-1-3-7-16/h1-3,6-7,10,12,14,22H,4-5,8-9,11,13H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAPKHWJROVZQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CN(N=C2)C3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy]phenyl]methanol](/img/structure/B6639441.png)
![1-(4-Hydroxypiperidin-1-yl)-2-[2-(trifluoromethyl)phenoxy]ethanone](/img/structure/B6639447.png)
![1-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]-3-(oxolan-2-yl)propan-1-one](/img/structure/B6639451.png)
![[4-(2-Ethoxyphenyl)piperazin-1-yl]-(1-hydroxycyclopentyl)methanone](/img/structure/B6639455.png)
![3-[1-(1-hydroxycyclopentanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B6639456.png)
![N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B6639459.png)

![1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea](/img/structure/B6639470.png)


![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-3-(hydroxymethyl)piperidine-1-carboxamide](/img/structure/B6639497.png)

![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(5-methylthiophen-2-yl)methyl]urea](/img/structure/B6639514.png)